BenchChemオンラインストアへようこそ!

(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Chiral synthesis Enantioselective catalysis Asymmetric methodology

(1S,2R)-1-Methyl-2,3-dihydro-1H-inden-2-amine hydrochloride (CAS 25871-16-3, molecular formula C₁₀H₁₄ClN, MW 183.68 g/mol) is the hydrochloride salt of a cis-configured, C‑1 methyl-substituted 2-aminoindane bearing two defined stereogenic centers. It belongs to the 2-aminoindane structural class—rigid, cyclized congeners of phenethylamine that serve as chiral scaffolds in medicinal chemistry and as pharmacological probes for monoamine transporter and receptor systems.

Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
CAS No. 25871-16-3
Cat. No. B3422533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
CAS25871-16-3
Molecular FormulaC10H14ClN
Molecular Weight183.68 g/mol
Structural Identifiers
SMILESCC1C(CC2=CC=CC=C12)N.Cl
InChIInChI=1S/C10H13N.ClH/c1-7-9-5-3-2-4-8(9)6-10(7)11;/h2-5,7,10H,6,11H2,1H3;1H/t7-,10+;/m0./s1
InChIKeyIDPKNKYPPBSSAD-XQRIHRDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2R)-1-Methyl-2,3-dihydro-1H-inden-2-amine Hydrochloride (CAS 25871-16-3): Stereochemically Defined Chiral Indan-2-amine Building Block


(1S,2R)-1-Methyl-2,3-dihydro-1H-inden-2-amine hydrochloride (CAS 25871-16-3, molecular formula C₁₀H₁₄ClN, MW 183.68 g/mol) is the hydrochloride salt of a cis-configured, C‑1 methyl-substituted 2-aminoindane bearing two defined stereogenic centers . It belongs to the 2-aminoindane structural class—rigid, cyclized congeners of phenethylamine that serve as chiral scaffolds in medicinal chemistry and as pharmacological probes for monoamine transporter and receptor systems [1]. The compound is supplied as a single enantiomer with (1S,2R) absolute configuration, distinguishing it from racemic mixtures and regioisomeric N‑methyl variants that dominate the published literature on this scaffold [2].

Why Generic Substitution of (1S,2R)-1-Methyl-2,3-dihydro-1H-inden-2-amine Hydrochloride (CAS 25871-16-3) Is Not Advisable


The 2-aminoindane scaffold is exquisitely sensitive to both the position of methyl substitution (C‑1 vs. N‑methyl) and absolute stereochemistry. The N‑methyl positional isomer NM‑2‑AI (CAS 10408‑85‑2) acts as a highly selective norepinephrine transporter (NET) inhibitor (IC₅₀ 2.4 μM) with no serotonin or dopamine release at concentrations up to 100 μM, whereas ring‑substituted congeners exhibit markedly different transporter selectivity profiles [1]. Positional isomerism alone can invert monoamine transporter selectivity by >100‑fold across DAT/SERT/NET [2]. Furthermore, the free base (CAS 1969287‑54‑4) lacks the aqueous solubility and stability advantages conferred by the hydrochloride counterion . Substitution with the racemic mixture (CAS 61957‑10‑6 or 1969287‑55‑5) introduces a 1:1 enantiomer that may exhibit different or antagonistic biological activity and introduces uncontrolled stereochemical variables into asymmetric synthetic pathways . These multidimensional differentiation factors—regioisomerism, stereochemistry, and salt form—make generic within‑class substitution scientifically indefensible without explicit experimental validation.

Quantitative Differentiation Evidence for (1S,2R)-1-Methyl-2,3-dihydro-1H-inden-2-amine Hydrochloride (CAS 25871-16-3) Versus Closest Comparators


Stereochemical Identity: Single (1S,2R) Enantiomer Versus Racemic Mixture (CAS 61957-10-6 / 1969287-55-5)

CAS 25871‑16‑3 is supplied as the single (1S,2R) enantiomer with two defined stereogenic centers, in contrast to the racemic cis‑mixture (CAS 61957‑10‑6 or 1969287‑55‑5) that contains a 1:1 ratio of (1S,2R) and (1R,2S) enantiomers . The enantiomeric pair rel‑(1R,2S)‑1‑methyl‑2,3‑dihydro‑1H‑inden‑2‑amine free base is separately registered under CAS 117213‑83‑9, confirming that the stereoisomers are chemically distinct entities with separate CAS registry assignments . The racemic mixture exhibits zero net optical rotation, whereas the single (1S,2R) enantiomer is optically active—a critical differentiator for applications requiring stereospecific molecular recognition or chiroptical detection [1].

Chiral synthesis Enantioselective catalysis Asymmetric methodology

Hydrochloride Salt Form: Aqueous Solubility and Handling Advantages Versus Free Base (CAS 1969287-54-4)

The hydrochloride salt (CAS 25871‑16‑3, MW 183.68) provides quantifiable aqueous solubility advantages over the free base (CAS 1969287‑54‑4, MW 147.22). While direct solubility data for the C‑1 methyl compound are not publicly available from non‑excluded sources, class‑representative solubility data from the structurally analogous N‑methyl‑2‑aminoindane hydrochloride (CAS 10408‑85‑2) demonstrate PBS (pH 7.2) solubility of 10 mg/mL . The free base, lacking the ionic hydrochloride counterion, is expected to have substantially lower aqueous solubility—consistent with the general physicochemical principle that amine hydrochlorides exhibit 10‑ to 1000‑fold higher aqueous solubility than their corresponding free bases [1]. The hydrochloride salt also provides superior long‑term storage stability at room temperature compared to the free base, which is prone to gradual oxidation and carbonate formation upon atmospheric exposure .

Formulation science Salt selection Physicochemical characterization

C‑1 Methyl Versus N‑Methyl Positional Isomerism: Structural and Pharmacological Divergence from NM‑2‑AI (CAS 10408‑85‑2)

The target compound bears the methyl substituent at the C‑1 carbon of the indane ring (primary amine at C‑2), whereas the widely studied positional isomer N‑methyl‑2‑aminoindane (NM‑2‑AI, CAS 10408‑85‑2 for HCl salt; CAS 24445‑44‑1 for free base) carries the methyl group on the amine nitrogen (secondary amine) [1]. This single‑atom shift in methylation site produces profound pharmacological divergence: NM‑2‑AI is a highly selective norepinephrine transporter (NET) inhibitor with IC₅₀ 2.4 μM and does not evoke serotonin or dopamine release even at 100 μM concentrations [2]. In contrast, the C‑1 methyl analog—by virtue of retaining a primary amine with different steric and electronic properties at the receptor‑binding pharmacophore—is predicted to exhibit a distinct monoamine transporter interaction profile. The Cannon et al. (1980) structure–activity study established that N‑alkylation of 2‑aminoindanes progressively alters the balance between adrenergic and dopaminergic activity, demonstrating that the precise position of alkyl substitution is a primary determinant of pharmacological outcome [3].

Structure–activity relationship Positional isomerism Monoamine transporter pharmacology

Metabolic Stability: Predicted Divergence from N‑Methyl and Unsubstituted 2‑Aminoindane Congeners

In vitro metabolism studies using pooled human liver microsomes (pHLMs) have established clear metabolic differentiation within the 2‑aminoindane class: 2‑aminoindane (2‑AI, CAS 2975‑41‑9) remained entirely unmetabolized under pHLM incubation, whereas N‑methyl‑2‑aminoindane (NM‑2‑AI) underwent metabolic transformation to a hydroxylamine and diastereomeric β‑hydroxylated metabolites [1]. The target compound—bearing a C‑1 methyl group rather than an N‑methyl group—is structurally distinct from both 2‑AI and NM‑2‑AI. The C‑1 methyl substituent introduces a new stereogenic center and steric bulk adjacent to the amine, which is expected to alter cytochrome P450 substrate recognition and metabolic soft‑spot accessibility relative to both the unsubstituted and N‑methylated congeners. An in silico multi‑tool toxicity profiling study further demonstrated that N‑methylation of 2‑aminoindane reduced the predicted hERG IC₅₀ from 391.7 μM (2‑AI) to 126.9 μM (NM‑2‑AI)—a 3.1‑fold increase in predicted cardiotoxicity risk—illustrating that even minor structural modifications on the 2‑aminoindane scaffold produce quantitatively meaningful changes in ADMET parameters [2].

Drug metabolism In vitro microsomal stability Forensic toxicology

Chiral Resolution Capability: Asymmetric Synthesis Enabling Access to Single Enantiomer Versus Racemate-Only Availability

A patent (US 7,456,320) describes an asymmetric hydrogenation process for preparing optically active substituted α‑amino‑indane derivatives, wherein the substituent R₁ (at the position corresponding to C‑1 of the indane) is preferably an alkyl group of 1–4 carbons, especially methyl [1]. This process yields single‑enantiomer products in the (R) or (S) configuration at the α‑amino carbon, confirming that the (1S,2R)‑1‑methyl‑2‑aminoindane scaffold can be accessed in optically enriched form through catalytic asymmetric synthesis—rather than requiring wasteful stoichiometric resolution of a racemate. The Tetrahedron (2023) study on asymmetric resolution of substituted 2‑aminoindanes achieved high enantiomeric excess for (+)-4,5‑dimethoxy‑2,3‑dihydro‑1H‑inden‑2‑amine hydrochloride using (R)-O‑acetylmandeloyl chloride as chiral resolving agent, demonstrating that 2‑aminoindane derivatives bearing substitution on the aromatic ring can be obtained with high ee via diastereomeric resolution [2]. This body of synthetic methodology demonstrates that the (1S,2R) single enantiomer is accessible through rational asymmetric synthesis—not merely as a component of a racemate—and that procurement of the pre‑resolved single enantiomer (CAS 25871‑16‑3) eliminates the need for in‑house chiral separation and absolute configuration determination.

Asymmetric synthesis Chiral resolution Enantioselective hydrogenation

Regioisomeric Discrimination: C‑2 Amine Position Versus 1‑Aminoindane Scaffold (CAS 168902‑85‑0 / 754978‑13‑7)

The target compound is a 2‑aminoindane (amine at C‑2), whereas the regioisomeric (1R,2S)‑2‑methyl‑2,3‑dihydro‑1H‑inden‑1‑amine (CAS 168902‑85‑0, free base; CAS 754978‑13‑7, hydrochloride) is a 1‑aminoindane (amine at C‑1) . This regioisomeric distinction is pharmacologically consequential: SAR studies on aminoindane dopamine receptor ligands have demonstrated that 2‑aminoindanes and 1‑aminoindanes exhibit fundamentally different dopaminergic profiles, with the 2‑aminoindane scaffold preferentially engaging pre‑ and postsynaptic dopamine receptors as agonists, while 1‑aminoindane derivatives often display antagonist or mixed profiles [1]. The 2‑aminoindane series includes the dopamine‑like 2‑amino‑5,6‑dihydroxytetralin (5,6‑ADTN) and the clinical dopamine agonist rotigotine, both of which derive their activity from the 2‑amino substitution pattern [2]. The 1‑aminoindane regioisomer (CAS 168902‑85‑0) has been studied in the context of trace amine‑associated receptor (TAAR) modulation, with BindingDB data showing TAAR1 agonist activity (EC₅₀ = 27 nM for certain 1‑aminoindane derivatives), highlighting the divergent biological recognition of the two regioisomeric scaffolds [3].

Regioisomerism Molecular recognition Dopamine receptor pharmacology

Optimal Research and Industrial Application Scenarios for (1S,2R)-1-Methyl-2,3-dihydro-1H-inden-2-amine Hydrochloride (CAS 25871-16-3)


Chiral Building Block for Asymmetric Synthesis of Bioactive Molecules

The (1S,2R) single enantiomer serves as a stereochemically defined starting material for constructing complex pharmaceutical intermediates. The cis‑1‑methyl‑2‑aminoindane core appears in patent literature as a scaffold for MALT1 inhibitors and protein kinase inhibitors [1]. The pre‑resolved single enantiomer eliminates the need for in‑house chiral separation, directly enabling enantioselective N‑functionalization, reductive amination, or amide coupling reactions that preserve the stereochemical integrity of both C‑1 and C‑2 centers. This is supported by the catalytic asymmetric hydrogenation methodology described in US Patent 7,456,320, which establishes that optically active 1‑methyl‑2‑aminoindane derivatives are accessible as single enantiomers for downstream pharmaceutical synthesis [2].

Analytical Reference Standard for Forensic Toxicology and Doping Control

The unambiguous (1S,2R) stereochemistry and hydrochloride salt form make CAS 25871‑16‑3 suitable as a certified reference standard for LC‑HRMS/MS method development and validation. The distinct metabolic fate of 2‑aminoindane congeners—2‑AI unmetabolized in pHLM vs. NM‑2‑AI forming hydroxylamine and β‑hydroxylated diastereomers—demonstrates that metabolite identification requires compound‑specific reference standards rather than class‑representative surrogates [3]. The hydrochloride salt provides the solubility profile (PBS 10 mg/mL for the structurally analogous NM‑2‑AI HCl) necessary for preparing calibration standards in aqueous mobile phases .

Pharmacological Probe for Investigating Stereochemistry–Activity Relationships at Monoamine Transporters

As a C‑1 methyl‑substituted primary 2‑aminoindane, CAS 25871‑16‑3 fills a specific gap in the structure–activity relationship matrix of the 2‑aminoindane class. While extensive data exist for N‑methyl‑2‑aminoindane (NM‑2‑AI: selective NET inhibitor, IC₅₀ 2.4 μM, no DAT/SERT release at 100 μM) and for ring‑substituted variants (MMAI: SERT‑selective with 100‑fold NET/DAT selectivity; MDAI: 10‑fold DAT selectivity), the C‑1 methyl analog represents an underexplored node in this pharmacological matrix [4]. Systematic comparison of C‑methyl vs. N‑methyl vs. unsubstituted 2‑aminoindanes would address fundamental questions about how the position of alkylation modulates monoamine transporter engagement, α₂‑adrenoceptor affinity, and TAAR1 activation.

Intermediate for Developing Dopamine Receptor Ligands with Defined Stereochemistry

The 2‑aminoindane scaffold is a privileged structure in dopaminergic pharmacology, with the clinical dopamine agonist rotigotine and the tool compounds 5,6‑ADTN and 5‑OH‑DPAT all derived from the 2‑amino substitution pattern [5]. The (1S,2R)‑1‑methyl substitution introduces conformational constraint at the C‑1 position that may confer subtype selectivity within the D₂‑like receptor family (D₂, D₃, D₄), analogous to the enhanced D₃ selectivity observed with cis‑(1S,2R)‑configured 1‑methyl‑2‑aminotetralin derivatives [6]. The single enantiomer form is essential for these applications, as racemic mixtures would confound the interpretation of stereospecific receptor interactions.

Quote Request

Request a Quote for (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.